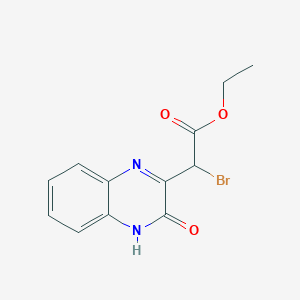
Ethyl bromo(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is a synthetic organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a bromine atom, an ethyl ester group, and a quinoxaline moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate typically involves the bromination of ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The bromine atom in ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate can be substituted by various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the quinoxaline moiety can undergo reduction to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substituted derivatives with various functional groups.
- Reduced alcohol derivatives.
- Oxidized products with modified functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the quinoxaline moiety play crucial roles in binding to biological receptors or enzymes, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
類似化合物との比較
- Ethyl 2-bromo-3-oxopentanoate
- Ethyl 2-bromo-2-(3-oxo-3,4-dihydroindol-2-yl)acetate
- Ethyl 2-bromo-2-(3-oxo-3,4-dihydrobenzoxazin-2-yl)acetate
Comparison: Ethyl 2-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is unique due to the presence of the quinoxaline moiety, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic utility, making it a valuable compound for research and development.
特性
CAS番号 |
88051-09-6 |
|---|---|
分子式 |
C12H11BrN2O3 |
分子量 |
311.13 g/mol |
IUPAC名 |
ethyl 2-bromo-2-(3-oxo-4H-quinoxalin-2-yl)acetate |
InChI |
InChI=1S/C12H11BrN2O3/c1-2-18-12(17)9(13)10-11(16)15-8-6-4-3-5-7(8)14-10/h3-6,9H,2H2,1H3,(H,15,16) |
InChIキー |
HQNRIYDQTYXGKI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=NC2=CC=CC=C2NC1=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
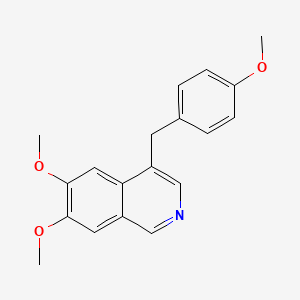
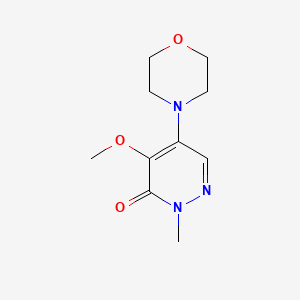
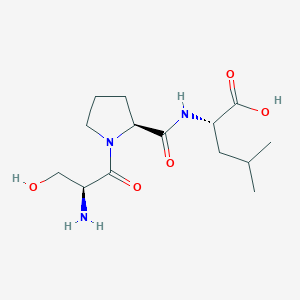
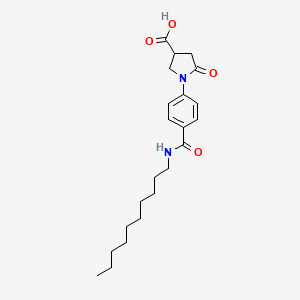


![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
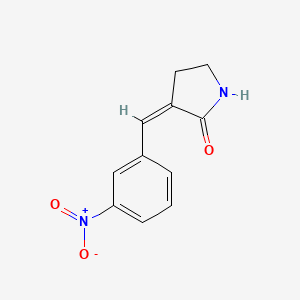
![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)

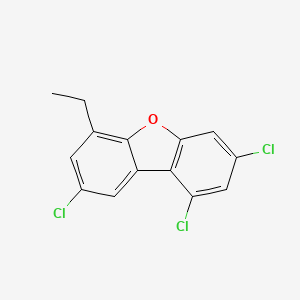
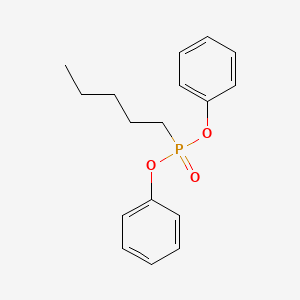
![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
